8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one
Description
Properties
Molecular Formula |
C7H4IN3O |
|---|---|
Molecular Weight |
273.03 g/mol |
IUPAC Name |
8-iodo-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H4IN3O/c8-5-2-9-1-4-6(5)10-3-11-7(4)12/h1-3H,(H,10,11,12) |
InChI Key |
AJDHZLPOMDIKMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)I)N=CNC2=O |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions for Core Structure Formation
The foundational step in synthesizing 8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one involves constructing its fused pyridine-pyrimidine core. A widely employed method utilizes 2-aminopyridine derivatives as starting materials, which undergo cyclization with formamide or formamidine acetate under basic conditions. For instance, heating 2-amino-4-iodopyridine with formamidine acetate in the presence of potassium carbonate at 120°C yields the target compound via intramolecular cyclization. This reaction proceeds through a nucleophilic attack mechanism, where the amine group attacks the carbonyl carbon of formamidine, followed by dehydration to form the pyrimidinone ring.
Alternative cyclization routes involve thionyl chloride-mediated ring closure . A study demonstrated that treating 3-aminopropan-1-ol derivatives with thionyl chloride in tetrahydrofuran generates chlorinated intermediates, which subsequently cyclize to form the pyridopyrimidinone scaffold. However, this method occasionally produces regioisomers, necessitating careful purification to isolate 8-iodo-substituted products.
Suzuki Cross-Coupling for Functionalization
Once the core structure is established, palladium-catalyzed Suzuki cross-coupling introduces aryl or heteroaryl groups at the 8-position. A pivotal study optimized this reaction using 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine and aryl boronic acids. Screening of bases, solvents, and catalysts revealed that NaOH in dioxane with tetrakis(triphenylphosphine)palladium(0) provided the highest selectivity and yield (Table 1).
Table 1: Optimization of Suzuki Cross-Coupling Conditions
| Entry | Base | Solvent | Catalyst | Time (h) | Yield (%) | Selectivity (3a:4a) |
|---|---|---|---|---|---|---|
| 1 | K₂CO₃ | Dioxane | Pd(PPh₃)₄ | 8 | 39 | 65:35 |
| 2 | Cs₂CO₃ | Dioxane | Pd(PPh₃)₄ | 8 | 25 | 39:61 |
| 3 | K₃PO₄ | Dioxane | Pd(PPh₃)₄ | 8 | 68 | 79:21 |
| 4 | NaOH | Dioxane | Pd(PPh₃)₄ | 8 | 79 | 95:5 |
| 5 | KF | Dioxane | Pd(PPh₃)₄ | 10 | 75 | 96:4 |
Notably, electron-deficient boronic acids exhibited higher reactivity, with 4-cyanophenylboronic acid achieving 85% yield under optimized conditions. Conversely, sterically hindered substrates like 2,3,4-trimethoxyphenylboronic acid required extended reaction times (12 h) and produced lower yields (52%).
Halogen Exchange Strategies
For substrates lacking pre-installed iodine, halogen exchange reactions offer a viable pathway. Treating 8-bromo analogs with sodium iodide in dimethylformamide at 150°C facilitates bromide-to-iodide substitution via an SNAr mechanism. This method is particularly useful for late-stage iodination, enabling modular synthesis of derivatives. However, competing side reactions, such as dehalogenation, necessitate strict control of temperature and stoichiometry.
One-Pot Tandem Syntheses
Recent advances emphasize one-pot methodologies to streamline production. A tandem approach combining cyclization and iodination steps was reported, where 2-aminopyridine-3-carbonitrile undergoes sequential treatment with iodine monochloride and ammonium acetate in acetic acid. This method reduces purification steps and improves overall efficiency (yield: 68%).
Mechanistic Insights and Challenges
The electronic effects of iodine significantly influence reaction outcomes. The 8-iodo group’s electron-withdrawing nature activates the pyrimidinone ring toward nucleophilic aromatic substitution, but excessive deactivation can hinder cross-coupling reactions. Computational studies suggest that iodine’s polarizability stabilizes transition states in Suzuki couplings, explaining the superior performance of iodo-substrates over bromo analogs.
Common challenges include:
Chemical Reactions Analysis
Types of Reactions
8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 8-substituted pyrido[4,3-d]pyrimidin-4(3H)-one derivatives, while oxidation and reduction reactions can lead to N-oxides or dihydro derivatives, respectively .
Scientific Research Applications
8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities. It has shown promise in the development of anticancer, antiviral, and antimicrobial agents.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Key Observations :
- Iodine vs. This may enhance target binding affinity but reduce solubility compared to polar substituents .
- Core Structure: Pyrido[4,3-d]pyrimidinone (target compound) differs from pyrido[3,4-d] and pyrido[2,3-d] analogs in ring fusion orientation, affecting spatial interactions with biological targets. For example, pyrido[3,4-d] derivatives are more commonly explored in kinase inhibitor studies .
Key Observations :
- Halogenation : Iodine introduction often requires harsh conditions (e.g., I₂/oxidizing agents) or transition-metal catalysis, contrasting with milder Suzuki couplings for aryl/alkyl groups .
- Reductive Amination: Used for aminoalkyl substituents (e.g., compound 44a), offering modularity but moderate yields .
Key Observations :
- Iodine’s Role: Iodinated compounds (e.g., target compound and 5-iodo pyrrolopyrimidine) may leverage halogen bonds for enhanced target affinity, a feature absent in non-halogenated analogs .
- Core Flexibility : Triazole-fused derivatives (e.g., compound 15) exhibit broader anticancer activity, suggesting fused heterocycles improve potency .
Q & A
Q. How do steric effects from adjacent substituents impact regioselectivity during iodination?
- Methodological Answer : Steric hindrance at C7 or C9 positions directs iodine to the less hindered C8. Computational modeling (e.g., DFT calculations) predicts electron density maps to guide synthetic planning. Experimental validation via competitive iodination of methyl- or fluoro-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
